Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate is an organic compound with the molecular formula C19H15F3N4O5S.Na. It is known for its vibrant color and is used in various applications, including as a dye and in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate involves several steps. The starting materials typically include 4-acetamido-2-(trifluoromethyl)aniline and 6-amino-4-hydroxynaphthalene-2-sulphonic acid. The reaction proceeds through a diazotization process, where the aniline derivative is converted into a diazonium salt, which then undergoes azo coupling with the naphthalene derivative under controlled pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the sulphonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield quinones, while reduction typically produces aromatic amines .
Scientific Research Applications
Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate is used in various scientific research applications, including:
Chemistry: As a dye and indicator in analytical chemistry.
Biology: In staining techniques for microscopy.
Industry: Used in the production of colored materials and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction, leading to the formation of aromatic amines, which can interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
Acid Red 426: Similar in structure but lacks the trifluoromethyl group.
Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-hydroxy-4-nitronaphthalene-2-sulphonate: Similar but with a nitro group instead of an amino group.
Uniqueness
The presence of the trifluoromethyl group in Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate makes it unique, providing enhanced stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high stability and specific reactivity .
Properties
CAS No. |
75198-93-5 |
---|---|
Molecular Formula |
C19H14F3N4NaO5S |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
sodium;5-[[4-acetamido-2-(trifluoromethyl)phenyl]diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C19H15F3N4O5S.Na/c1-9(27)24-11-3-5-15(13(7-11)19(20,21)22)25-26-18-14(23)4-2-10-6-12(32(29,30)31)8-16(28)17(10)18;/h2-8,28H,23H2,1H3,(H,24,27)(H,29,30,31);/q;+1/p-1 |
InChI Key |
CGUIEABQHWOFCD-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)C(F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.